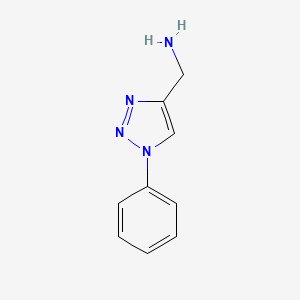

(1-phenyl-1H-1,2,3-triazol-4-yl)methanamine

Description

Historical Development of 1,2,3-Triazole Chemistry

The exploration of 1,2,3-triazoles began in the early 20th century, driven by interest in nitrogen-rich heterocycles. Initial synthetic routes, such as the oxidative coupling of glyoxal, hydrazine, and sodium nitrite, produced unsubstituted triazoles but lacked regioselectivity. A paradigm shift occurred in the 1960s with Rolf Huisgen’s systematic study of 1,3-dipolar cycloadditions between azides and alkynes, which formed 1,2,3-triazoles as mixtures of 1,4- and 1,5-regioisomers. Despite its mechanistic elegance, the thermal Huisgen reaction suffered from high temperatures (often >100°C) and prolonged reaction times (18–24 hours), limiting practical utility.

The field transformed in 2002 with the introduction of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by Sharpless and Meldal, which enabled regioselective synthesis of 1,4-disubstituted triazoles under mild conditions. This breakthrough, later recognized as a quintessential "click reaction," provided unparalleled efficiency (yields >90%) and functional group tolerance, making 1,2,3-triazoles accessible for diverse applications. Subsequent developments, such as ruthenium-catalyzed cycloadditions for 1,5-disubstituted triazoles and the Banert cascade for annulated derivatives, further expanded the synthetic toolbox.

(1-Phenyl-1H-1,2,3-triazol-4-yl)methanamine in Contemporary Research

This compound (C₉H₁₀N₄, molecular weight 174.21 g/mol) exemplifies the fusion of traditional triazole chemistry with modern design principles. Its structure combines a phenyl-substituted triazole core with a primary amine sidechain, enabling dual functionality as both a hydrogen bond donor/acceptor and a metal-coordinating ligand.

Table 1: Key Synthetic Advances for this compound

| Method | Conditions | Yield | Regioselectivity | Citation |

|---|---|---|---|---|

| CuAAC | CuSO₄, sodium ascorbate, H₂O/t-BuOH | 75–80% | 1,4-adduct | |

| Ruthenium catalysis | Cp |

Properties

IUPAC Name |

(1-phenyltriazol-4-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-6-8-7-13(12-11-8)9-4-2-1-3-5-9/h1-5,7H,6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCAALSSPCHRFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine typically involves a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction, also known as the Huisgen cycloaddition, is often catalyzed by copper(I) ions to yield the triazole ring. The phenyl group can be introduced through the use of phenylacetylene, while the methanamine group can be added via subsequent functionalization steps.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yields and purity of the compound, utilizing optimized reaction conditions such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced triazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles, often under basic or acidic conditions.

Major Products Formed:

Oxidation: Oxidized triazole derivatives.

Reduction: Reduced triazole derivatives.

Substitution: Substituted triazole derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine exhibits antimicrobial properties. A study published in MDPI demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics . The triazole ring is known for enhancing the bioactivity of compounds, making it an attractive scaffold in drug design.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and A375 (melanoma) by inducing apoptosis . The mechanism involves the modulation of polyamine metabolism, which is crucial for cancer cell proliferation.

Pesticidal Applications

This compound has been investigated for its pesticidal properties. Its derivatives have shown effectiveness against various pests and pathogens affecting crops. By modifying the triazole structure, researchers can enhance the efficacy and selectivity of these compounds as agrochemicals .

Polymer Chemistry

The compound can serve as a building block for synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Research has explored the use of triazole-based polymers in coatings and adhesives due to their improved adhesion properties .

Chromatographic Applications

This compound is utilized in chromatographic techniques for separating and analyzing complex mixtures. Its distinct chemical characteristics allow for effective retention on chromatographic media, facilitating the purification of other compounds .

Case Study 1: Antitumor Efficacy

A comprehensive study evaluated the antitumor efficacy of this compound in combination with established chemotherapeutics like cisplatin. The results indicated a synergistic effect leading to increased tumor regression rates in murine models . This highlights the compound's potential role in combination therapies.

Case Study 2: Agricultural Application

In field trials, formulations containing this compound derivatives demonstrated significant reductions in pest populations while maintaining crop yield. These findings support further development as a sustainable agricultural solution .

Mechanism of Action

The mechanism by which (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The triazole ring’s electronic properties play a crucial role in these interactions, facilitating binding and activity modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine with derivatives featuring substituent variations:

Key Observations :

- Phenyl vs.

- Halogenated Derivatives : Bromo and fluoro substituents enhance molecular weight and polarity, improving binding in enzyme pockets (e.g., steroid sulphatase inhibitors) .

- Solubility: The parent compound exhibits poor solubility in toluene, necessitating methanol-toluene mixtures for synthesis optimization . Fluorinated derivatives (e.g., 4-fluoro-2-methylphenyl) show better solubility in polar solvents .

Anti-HIV-1 Activity

Derivatives of this compound, such as 4-(phenyl)-N,N-bis((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazol-2-amine , demonstrate potent inhibition of HIV-1 reverse transcriptase (RT). Docking studies reveal binding scores of -11.126 (compound 4k) and -11.125 (compound 4h), attributed to hydrophobic interactions with residues Tyr181, Trp229, and Pro226 in the NNIBP pocket .

Steroid Sulphatase (STS) Inhibition

Sulphamate derivatives like 6-(1-phenyl-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulphamate (compound 3L) exhibit IC₅₀ = 15.97 nM , outperforming earlier analogues. The phenyltriazole core facilitates hydrophobic interactions with STS, while sulphamate groups enhance enzyme affinity .

Biological Activity

(1-phenyl-1H-1,2,3-triazol-4-yl)methanamine, a compound belonging to the triazole family, has garnered significant attention in recent years due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of the Compound

Chemical Structure and Properties

- Molecular Formula: C9H10N4

- Molecular Weight: 174.20 g/mol

- CAS Number: 1384431-41-7

- Purity: Typically ≥ 95% .

This compound is recognized for its role in biochemical reactions, particularly in enzyme interactions and cellular processes.

This compound has been shown to interact with various enzymes and cellular pathways:

- Enzyme Interactions: It acts as an inhibitor for certain enzymes, including cytochrome P450, which plays a critical role in drug metabolism. This inhibition can lead to significant alterations in metabolic processes .

- Cellular Effects: The compound influences cell signaling pathways and gene expression. Studies indicate that it can modulate the activity of key signaling molecules, impacting cell proliferation and apoptosis .

The biological activity of this compound is primarily attributed to its ability to bind with specific biomolecules:

Binding Mechanisms:

- The compound can bind to proteins and nucleic acids, leading to enzyme inhibition or activation. For instance, it inhibits tubulin polymerization by binding to the colchicine site on tubulin, disrupting the microtubule network essential for cell division .

Gene Expression Modulation:

- It has been observed to affect gene expression profiles significantly, resulting in the upregulation or downregulation of genes involved in cellular metabolism .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

Case Studies:

- Cell Line Studies: In vitro studies demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance:

- Mechanistic Insights: The compound's action involves increasing reactive oxygen species (ROS) levels within cancer cells, leading to apoptosis .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 | 3.4 | Induction of apoptosis via ROS increase |

| MDA-MB-231 | 25.1 | Cell cycle arrest at G1 phase |

| 4T1 | 60.1 | Disruption of microtubule dynamics |

Antimicrobial Activity

Beyond its anticancer properties, this compound exhibits antimicrobial effects:

Research Findings:

Studies have reported its efficacy against various bacterial strains with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the triazole ring and phenyl substitution pattern. The methanamine proton appears as a singlet at δ ~3.8–4.2 ppm.

- Mass Spectrometry (HRMS) : Validates molecular weight (C₉H₁₀N₄, MW 174.10 g/mol) and detects impurities.

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding with the NH₂ group) .

- HPLC-PDA : Assesses purity (>95% for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .

How to analyze discrepancies between computational models and experimental data for triazole derivatives?

Advanced Research Question

Discrepancies often arise from solvent effects (implicit vs. explicit solvation in DFT) or conformational flexibility . Strategies include:

- Molecular Dynamics (MD) Simulations : Compare Boltzmann-weighted conformers with crystallographic data.

- QTAIM Analysis : Evaluate electron density topology to validate hydrogen bonding or π-stacking interactions.

- Raman/IR Spectroscopy : Correlate experimental vibrational modes with DFT-calculated frequencies to refine force fields .

How does the phenyl substituent influence reactivity in further derivatization?

Basic Research Question

The electron-withdrawing nature of the phenyl group enhances the electrophilicity of the triazole C-5 position, facilitating nucleophilic substitutions (e.g., alkylation or acylation of the NH₂ group). Steric hindrance from the phenyl ring may limit access to bulky reagents. Comparative studies with fluorophenyl or methoxyphenyl analogs show altered reaction kinetics and regioselectivity .

What in silico approaches predict biological target interactions for this compound?

Advanced Research Question

- Molecular Docking (AutoDock Vina, Glide) : Screens against targets like monoamine oxidases (MAOs) or microbial enzymes. The triazole’s nitrogen atoms form hydrogen bonds with catalytic residues (e.g., Tyr 435 in MAO-B), while the phenyl group engages in π-π stacking .

- Pharmacophore Modeling : Identifies essential features (NH₂ as hydrogen bond donor, triazole as aromatic/hydrophobic moiety) for antimicrobial or anticancer activity.

- ADMET Prediction (SwissADME) : Evaluates bioavailability and blood-brain barrier penetration .

What challenges arise in purifying this compound, and how are they mitigated?

Basic Research Question

Challenges include:

- Hydrophilicity of NH₂ Group : Complicates reverse-phase chromatography. Use ion-pairing agents (e.g., TFA) or switch to HILIC columns.

- Copper Residues : Post-click reactions require EDTA washes or Chelex resin to remove Cu(I) catalysts.

- Byproducts (Oligomers) : Size-exclusion chromatography (SEC) or recrystallization (ethanol/water) improves purity .

How do SAR studies guide bioactivity enhancement in triazole derivatives?

Advanced Research Question

Structure-activity relationship (SAR) studies focus on:

- Substituent Effects : Fluorine or methoxy groups on the phenyl ring enhance lipophilicity and membrane permeability.

- Amine Functionalization : Acylation (e.g., acetyl) or sulfonylation modulates solubility and target affinity.

- Triazole Ring Modifications : 1,4-disubstituted triazoles show higher metabolic stability than 1,5-isomers.

Recent studies highlight potent MAO-B inhibition (IC₅₀ ~50 nM) and antimicrobial activity (MIC 2–8 µg/mL against S. aureus) in optimized analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.